N-[2-(pyrrolidin-1-yl)ethyl]aniline
Overview
Description
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 .
Synthesis Analysis
The synthesis of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” involves various methods . A detailed analysis of the synthesis process can be found in the paper titled "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" .Molecular Structure Analysis
The molecular structure of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Physical And Chemical Properties Analysis
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” has a molecular weight of 190.28 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Pharmaceutical Intermediates
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used as an intermediate in the synthesis of various pharmaceuticals . The pyrrolidine ring is a common structural motif in many pharmaceuticals, and the aniline group can be further functionalized to create a wide range of compounds .
Antifungal and Antibacterial Agents
Compounds containing a pyrrolidine ring have been found to exhibit antifungal and antibacterial activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the development of new antifungal and antibacterial agents.
Anticonvulsant Drugs
Pyrrolidine derivatives have been studied for their anticonvulsant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be a potential candidate for the development of new anticonvulsant drugs.
Anticancer Drugs
Some pyrrolidine derivatives have shown anticancer activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be studied for its potential anticancer properties.
Antioxidants
Pyrrolidine derivatives have been found to exhibit antioxidant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used in the development of new antioxidants.
Inhibitors of Collagen Synthesis
Compounds with similar structures have been found to inhibit collagen synthesis . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the treatment of diseases related to excessive collagen deposition, such as fibrosis .
Future Directions
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMAMCOSWQCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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